5-(Methylsulfamoyl)furan-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(methylsulfamoyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S/c1-7-13(10,11)5-2-4(3-12-5)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQYNZCXFSVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfamoyl)furan-3-carboxylic acid typically involves the introduction of the methylsulfamoyl group to a furan ring followed by carboxylation. One common method involves the reaction of furan with methylsulfonyl chloride in the presence of a base to form the methylsulfamoyl derivative. This intermediate is then subjected to carboxylation under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, pressure adjustments, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfamoyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
5-(Methylsulfamoyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Methylsulfamoyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The furan ring provides a stable scaffold for these interactions, while the carboxylic acid group can form ionic bonds with target molecules .
Comparison with Similar Compounds
Notes and Considerations
Misidentification Risks : Flufuran and kojic acid were historically confused due to overlapping spectroscopic data, underscoring the need for advanced analytical techniques (e.g., tandem MS/MS) .
Data Gaps : Toxicity and pharmacokinetic data for this compound remain sparse, necessitating further studies.
Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl, trifluoromethyl) enhance metabolic stability but may reduce solubility compared to hydroxymethyl or phenyl analogs .
Biological Activity
5-(Methylsulfamoyl)furan-3-carboxylic acid is a compound of growing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 205.19 g/mol. The compound features a furan ring substituted with a methylsulfamoyl group and a carboxylic acid group, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1423027-43-3 |
Antimycobacterial Properties
One of the most significant biological activities attributed to this compound is its potential as an antimycobacterial agent . Research indicates that this compound can interfere with iron metabolism in pathogens, which is crucial for their growth and survival. This mechanism makes it a candidate for further studies aimed at developing treatments for infections caused by Mycobacterium species, including tuberculosis .
The precise mechanism through which this compound exerts its antimycobacterial effects is still under investigation. However, it is believed to inhibit key metabolic pathways in Mycobacterium tuberculosis, particularly by targeting fumarate hydratase, an enzyme critical for the citric acid cycle . Inhibition of this enzyme leads to impaired growth due to the accumulation of fumarate, which can react with cellular components, inducing oxidative stress and ultimately cell death .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of derivatives of this compound. These studies aim to enhance its efficacy and selectivity against M. tuberculosis. For instance, modifications to the furan ring or the sulfamoyl group have shown varying degrees of biological activity, suggesting that specific structural features are critical for its antimycobacterial action .
Case Studies
- In vitro Studies : A series of derivatives were synthesized and tested against M. tuberculosis in vitro. Compounds showed minimum inhibitory concentrations (MIC) ranging from 6.3 μM to higher values depending on structural modifications .
- Animal Models : Preliminary studies using animal models have indicated that compounds derived from this compound can significantly reduce bacterial load in infected tissues, supporting their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylfuran-3-carboxylic acid | Lacks the methylsulfamoyl group | |
| 5-Methylfuran-2-carboxylic acid | Different positioning of carboxyl group | |
| 2-Methyl-5-sulfamoylfuran-3-carboxylic acid | Similar structure but different substituents |
Q & A
Basic Question: How can researchers optimize the synthesis of 5-(Methylsulfamoyl)furan-3-carboxylic acid?
Methodological Answer:
Synthesis optimization typically involves adjusting reaction parameters such as molar ratios of reactants, temperature, and reaction time. For example, in analogous sulfonamide-functionalized furans, increasing the stoichiometric ratio of methylsulfamoyl chloride to the furan precursor (e.g., 1.2:1) improves yield by ensuring complete substitution at the sulfonyl group . Purification methods like column chromatography (using silica gel and a gradient of ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are critical for isolating the product with >95% purity . Reaction monitoring via thin-layer chromatography (TLC) at intervals (e.g., every 30 minutes) ensures timely termination to prevent side reactions.
Advanced Question: What advanced techniques are used for structural elucidation of this compound?
Methodological Answer:
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (in DMSO-d6 or CD3OD) identify key functional groups. For example, the methylsulfamoyl group shows a singlet at ~2.8 ppm (3H, CH3) in 1H NMR and a carbon signal at ~38 ppm in 13C NMR .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for verifying sulfonamide linkage geometry .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 234.0432 for C7H7NO5S) .
Advanced Question: How can researchers evaluate the biological activity of this compound?
Methodological Answer:
- Binding Affinity Assays : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with target proteins (e.g., enzymes or receptors). For furan derivatives, SPR protocols often use immobilized protein targets and measure equilibrium dissociation constants (KD) in the µM range .
- Enzymatic Inhibition Studies : Kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) determine IC50 values. Pre-incubation of the compound with the enzyme (30 min at 37°C) ensures steady-state conditions .
- Cell-Based Assays : Dose-response curves in relevant cell lines (e.g., cancer or microbial models) assess cytotoxicity or antimicrobial activity, with EC50 values calculated using nonlinear regression .
Advanced Question: How can contradictory structural data (e.g., NMR shifts) be resolved for this compound?
Methodological Answer:
Discrepancies in NMR assignments, as seen in misidentified fungal metabolites , require:
- Comparative Analysis : Run NMR spectra of the synthesized compound alongside a commercially available reference standard (if accessible) under identical solvent and temperature conditions .
- Decoupling Experiments : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish between carbonyl (C=O) and sulfonamide (SO2) carbons .
- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in crowded spectral regions .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if handling powders in non-ventilated areas .
- Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the sulfonamide group .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposing of aqueous waste. Solid waste should be incinerated in compliance with hazardous material regulations .
Basic Question: What analytical methods are suitable for quantifying this compound in complex mixtures?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Retention times for similar furan derivatives range from 8–12 minutes .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in negative ion mode enhances detection of the carboxylate group. Monitor for the [M-H]⁻ ion at m/z 232.03 .
- UV-Vis Spectroscopy : Measure absorbance at λmax ~270 nm (typical for furan-carboxylic acids) in pH 7.4 buffer to quantify concentration via Beer-Lambert law .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
